molecular formula C18H22N2O B11799568 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine

Cat. No.: B11799568
M. Wt: 282.4 g/mol
InChI Key: IHSBZHOZMLNGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine typically involves the coupling of N-protected proline derivatives with aminopent-3-en-2-one, followed by intramolecular cyclization to form the pyrrolidine ring . The reaction conditions often include the use of palladium-catalyzed coupling reactions and oxidation with m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: Using reagents like m-chloroperbenzoic acid.

    Reduction: Typically involving hydrogenation reactions.

    Substitution: Commonly with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-dione: Known for its bioactive properties.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structural features allow for a wide range of applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

5-(1-benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine

InChI

InChI=1S/C18H22N2O/c1-14-11-18(21-2)19-12-16(14)17-9-6-10-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3

InChI Key

IHSBZHOZMLNGCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2CC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.